molecular formula C17H13F2N3O2S B2447427 3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946340-83-6

3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2447427
M. Wt: 361.37
InChI Key: SZCDUELBSOEZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

The research efforts in the field of heterocyclic chemistry have led to the synthesis of various novel compounds involving thiophene derivatives and pyridazinone or pyridazine frameworks. These efforts are primarily aimed at exploring the reactivity of such compounds towards different nucleophiles and their potential to form complex structures with diverse biological activities. For instance, studies have shown the synthesis of thiophenylhydrazonoacetates and their reactivity toward nitrogen nucleophiles to yield a variety of derivatives, highlighting the versatility of these compounds in synthesizing heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the synthesis of novel Schiff base benzamides via the ring opening of thienylidene azlactones has been reported, showcasing potential antimicrobial activities (Karanth, Badiadka, Kunhanna, Shashidhara, & Yegneswaran, 2018).

Biological Activities

Several studies have been conducted to evaluate the biological activities of these compounds, including antimicrobial, anticancer, and anti-inflammatory effects. For example, some newly synthesized pyrimidine and thiophene derivatives have been tested for their antibacterial and anti-inflammatory activities, showing promising results (Lahsasni, Al-Hemyari, Ghabbour, Mabkhoot, Aleanizy, Alothman, & Almarhoon, 2018). The antimicrobial evaluation of thienopyrimidine derivatives also indicates pronounced activity, further highlighting the potential of these compounds in medicinal chemistry (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Molecular Docking and In Vitro Screening

Molecular docking and in vitro screening techniques have been applied to some of these compounds to predict their binding affinities towards specific proteins or enzymes, offering insights into their potential therapeutic applications. For example, Flefel et al. (2018) conducted molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential areas for further drug development (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

3,4-difluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S/c18-12-4-3-11(10-13(12)19)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCDUELBSOEZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.